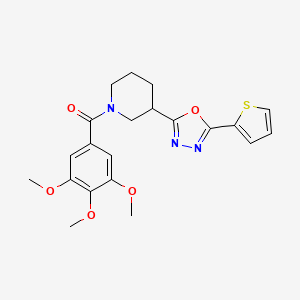
1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one” seems to be a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as 1,1-dioxo-7-substituted cephems have been synthesized . The synthesis of these compounds often involves complex organic reactions .Mécanisme D'action
1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one inhibits the activity of PTPs by binding to the active site of the enzyme and blocking its catalytic activity. This results in altered cellular signaling pathways, which can have a variety of downstream effects. The mechanism of action of this compound as a fluorescent probe involves its ability to bind to specific regions of proteins, resulting in changes in fluorescence intensity that can be used to study protein-ligand interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific biological system being studied. In general, inhibition of PTP activity by this compound can lead to altered cellular signaling pathways, which can affect a variety of cellular processes such as cell growth, differentiation, and apoptosis. As a fluorescent probe, this compound can be used to study protein-ligand interactions in real-time, providing valuable insights into the mechanisms of various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one in lab experiments is its ability to selectively inhibit PTP activity, which can provide insights into the role of these enzymes in various biological processes. Additionally, its fluorescent properties make it a valuable tool for studying protein-ligand interactions. However, there are also limitations to using this compound in lab experiments. Its toxicity and reactive properties require careful handling, and its effects on biological systems can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research involving 1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one. One area of interest is the development of new derivatives of this compound that have improved properties such as increased selectivity or reduced toxicity. Additionally, this compound could be used to study the role of PTPs in various disease states, such as cancer or autoimmune disorders. Finally, the use of this compound as a fluorescent probe could be expanded to study a wider range of protein-ligand interactions in various biological systems.
Conclusion
In conclusion, this compound is a unique compound with potential applications in scientific research. Its ability to selectively inhibit PTP activity and its fluorescent properties make it a valuable tool for studying various biological processes. However, its toxicity and reactive properties require careful handling, and its effects on biological systems can be complex and difficult to interpret. Future research involving this compound could lead to the development of new derivatives with improved properties and a better understanding of the role of PTPs in various disease states.
Méthodes De Synthèse
1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one can be synthesized through a multi-step process that involves the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride and trifluoromethanol. The resulting intermediate is then reacted with phosgene to produce this compound. The synthesis of this compound requires careful handling of toxic and reactive chemicals, and should only be performed by experienced chemists in a well-equipped laboratory.
Applications De Recherche Scientifique
1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one has been used in a variety of scientific research applications due to its unique structure and properties. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. This compound has also been used as a fluorescent probe to study the binding of small molecules to proteins.
Propriétés
IUPAC Name |
1,1-dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4S/c9-8(10,11)16-5-3-1-2-4-6(5)17(14,15)12-7(4)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKZARZSXZGLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)S(=O)(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2952008.png)
![3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2952009.png)




![2-(3-chlorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2952018.png)
![N-benzyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952019.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2952022.png)
![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2952025.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2952027.png)
![2-((2,4-Difluorophenyl)sulfonyl)-1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2952028.png)
